D-myo-Inositol-1,2,6-triphosphate (sodium salt)
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Overview
Description
D-myo-Inositol-1,2,6-phosphate (Ins(1,2,6)-P3) is a member of the inositol phosphate (InsP) family of second messengers that play a critical role in the transmission of cellular signals. The most studied InsP, Ins(1,4,5)-P3 is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Binding of Ins(1,4,5)-P3 to its receptor on the endoplasmic reticulum results in opening of the calcium channels and an increase in intracellular calcium. Ins(1,2,6)-P3 (tested as the D/L racemic mixture) is ~1,000-fold less potent than Ins(1,4,5)-P3 at initiating Ca
Scientific Research Applications
Non-Biological Pathway Formation in Soil
D-myo-Inositol-1,2,6-triphosphate (sodium salt) can be synthesized through non-biological pathways in soil, as demonstrated by its formation from myo-inositol reacting with sodium trimetaphosphate. This process highlights the potential natural occurrence of inositol polyphosphates in soil environments (Cosgrove, 1972).
Interaction with Heavy Metals
Research shows the compound's complexation properties with heavy metals like cadmium, lead, and mercury. These interactions involve the formation of mononuclear, polynuclear, and protonated species, indicating a significant role in binding heavy metals in various environments (Lapp & Spiess, 1991).
Therapeutic Applications in Burn Treatment
D-myo-Inositol-1,2,6-triphosphate has shown efficacy in reducing plasma extravasation following burns, indicating its potential as a therapeutic agent in burn treatment. Studies using digital image color analysis have confirmed its ability to inhibit plasma extravasation after burn injuries (Tarnow et al., 1998).
Role in Microbiological Processes
In microbial phytase activity, this compound appears as an intermediate during the dephosphorylation of myo-inositol hexaphosphate. This suggests its significance in the biochemical pathways of microorganisms, specifically in inositol phosphate metabolism (Cosgrove, 1970).
Prevention of Dystrophic Calcifications
It has been observed that myo-inositol hexaphosphate, which can be a dietary source of D-myo-Inositol-1,2,6-triphosphate, prevents dystrophic calcifications in soft tissues. This was demonstrated in a study involving the induced calcification model in rats, highlighting the compound's potential in preventing abnormal tissue calcifications (Grases et al., 2004).
Absorption Through Skin
Studies indicate that D-myo-Inositol-1,2,6-triphosphate can be absorbed through the skin, especially when used in a moisturizing cream as a vehicle. This suggests its potential for topical administration in various therapeutic or cosmetic applications (Grases et al., 2005).
Polycystic Ovary Syndrome (PCOS) Treatment
Inositol compounds, including derivatives of D-myo-Inositol, are noted for their role in the treatment of Polycystic Ovary Syndrome (PCOS). They are involved in regulating important hormones like TSH, FSH, and insulin, which are crucial in managing PCOS (Bizzarri & Carlomagno, 2014).
Properties
Molecular Formula |
C6H12O15P3 · 3Na |
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Molecular Weight |
486 |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2-,3+,4?,5?,6?;;; |
InChI Key |
JENABGGDGLKLTB-AJBPOAAQSA-K |
SMILES |
O[C@H]1[C@@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H]1O.[Na+].[Na+].[Na+] |
Synonyms |
Ins(1,2,6)-P3; 1,2,6-IP3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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